1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an ethanamine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine typically involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl-2-cyanoacetate, followed by decarboxylation, reduction, and deprotection reactions . The key intermediate, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride, is obtained through these steps. The optimized conditions for these reactions include the use of nickel chloride and sodium borohydride for reduction, and hydrogen chloride in ethyl acetate for deprotection .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and modulate biological pathways . Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes or activation of receptor-mediated processes .
Comparison with Similar Compounds
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-one
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Uniqueness: 1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-3-2-4-13-7(6)8(9,10)11/h2-5H,12H2,1H3 |
InChI Key |
TUMNSQSQHYBWQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.